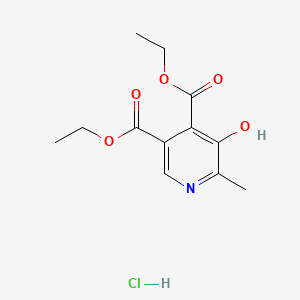

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride

Description

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride is a pyridine derivative featuring a hydroxyl group at position 5, a methyl group at position 6, and diethyl ester groups at positions 3 and 4 of the pyridine ring, with a hydrochloride salt form . Its molecular structure distinguishes it from related compounds through its esterified carboxyl groups and ionic chloride counterion. This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its commercial availability through suppliers such as Jinhua Huayi Chemical Co., Ltd. .

Key characteristics include:

- Molecular formula: Presumed to be $ C{12}H{15}NO5 \cdot HCl $ (based on structural analogy to dimethyl ester derivatives, $ C{10}H{11}NO5 $) .

- Synthesis: Produced via chemical synthesis, likely involving esterification of the corresponding dicarboxylic acid followed by hydrochloride salt formation .

- Applications: Used in the synthesis of active pharmaceutical ingredients (APIs) and medical intermediates, highlighting its role in drug development pipelines .

Properties

IUPAC Name |

diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5.ClH/c1-4-17-11(15)8-6-13-7(3)10(14)9(8)12(16)18-5-2;/h6,14H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOKGXVLBCLUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely documented synthesis begins with a Diels-Alder reaction between 2-methyloxazole (1) and diethyl maleate (2) . This step forms bicyclic intermediates—endo (5R,6S)- and exo (5S,6R)-4-ethoxy-3-methyl-7-oxa-2-azabicyclo[2.2.1]hept-2-ene-5,6-dicarboxylates (rac-3 and rac-4 ). These intermediates undergo HCl-mediated aromatization to yield the target compound as its hydrochloride salt.

Key Reaction Steps:

-

Diels-Alder Cycloaddition :

-

Aromatization :

Direct Esterification of 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid

Synthetic Pathway

An alternative route involves esterifying 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid (6) (CAS 479-30-1) with ethanol in the presence of HCl. This method bypasses the Diels-Alder step but requires prior synthesis of the dicarboxylic acid precursor.

Reaction Conditions:

-

Catalyst : Concentrated HCl or H2SO4.

-

Temperature : Reflux in ethanol (78°C).

-

Mechanism : Acid-catalyzed Fischer esterification, where HCl protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol.

Practical Considerations

-

Precursor Synthesis : The dicarboxylic acid (6 ) is typically synthesized via oxidation of diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate or hydrolysis of its esters.

-

Yield Data : Limited explicit yield data exist for this route, but analogous esterifications of pyridinedicarboxylic acids report 60–75% efficiency under optimized conditions.

Comparative Analysis of Methods

Industrial and Supplier Perspectives

Major suppliers like Jinan Bond Chemical and Nanjing Kaimeng Pharmaceutical emphasize the Diels-Alder method due to its scalability and alignment with pyridoxine production workflows. The compound is typically offered as a white to off-white crystalline powder, with HPLC purity ≥98%.

Emerging Methodologies and Patents

Recent patents explore microwave-assisted synthesis to accelerate the Diels-Alder step, reducing reaction times from hours to minutes. Additionally, flow chemistry systems are being tested to improve heat management during aromatization, addressing exothermicity challenges in large-scale batches.

Critical Data Tables

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: The major products are ketones or aldehydes.

Reduction: The major products are alcohols.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate

- Molecular formula: $ C{10}H{11}NO_5 $ .

- Key differences : Substitution of ethyl ester groups with methyl esters, reducing molecular weight and altering lipophilicity.

- Applications : Similar use as a pharmaceutical intermediate, but its smaller ester groups may influence solubility and reactivity in synthetic pathways .

Pyridoxine Hydrochloride (Vitamin B6)

- Molecular formula: $ C8H{11}NO_3 \cdot HCl $ .

- Key differences : Replaces carboxylate esters with hydroxymethyl groups at positions 3 and 4, resulting in distinct biological activity (vitamin vs. synthetic intermediate).

- Solubility : Highly water-soluble due to polar hydroxymethyl groups, unlike the less polar esterified analogues .

Ethyl Methyl Dihydropyridine Derivatives

- Example: Ethyl methyl (4RS)-2,6-bis[(2-aminoethoxy)-methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride .

- Key differences: Incorporates a 1,4-dihydropyridine core (reduced ring) and additional substituents (e.g., chlorophenyl, aminoethoxy), enabling calcium channel-blocking activity in pharmaceuticals like amlodipine analogs .

Physicochemical and Functional Comparison

Pharmacological and Industrial Relevance

- Diethyl derivative : Primarily a synthetic precursor, lacking intrinsic therapeutic activity but vital for constructing complex APIs .

- Pyridoxine hydrochloride : Directly bioactive as a vitamin, emphasizing the functional divergence between hydroxylmethyl and carboxylate ester substitutions .

- Dihydropyridines: Demonstrate the structural flexibility of pyridine derivatives in drug design, where minor substituent changes confer target-specific activity .

Biological Activity

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 273.69 g/mol

The compound features a pyridine ring with hydroxyl and carboxyl functional groups, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research demonstrates its effectiveness against various cancer cell lines through the inhibition of tubulin polymerization, which is crucial for mitosis. This mechanism disrupts cancer cell division and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Inhibition of tubulin polymerization |

| MCF-7 (Breast) | 8.3 | Induction of apoptosis |

| A549 (Lung) | 12.0 | Cell cycle arrest |

Antioxidant Properties

The compound also exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in cancer therapy as it may enhance the efficacy of chemotherapeutic agents.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways:

- Aldose Reductase : Inhibition of this enzyme can help manage diabetic complications by reducing sorbitol accumulation.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Aldose Reductase | 65% |

| Cyclooxygenase (COX) | 45% |

Study on Cancer Cell Lines

A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with notable effects observed at concentrations above 5 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models. The results indicated:

- Bioavailability : Approximately 40%

- Half-life : 2.5 hours

- Peak Plasma Concentration : Achieved within 1 hour post-administration

These findings suggest that while the compound is rapidly absorbed and metabolized, further modifications may enhance its bioavailability.

Q & A

Q. Key Analytical Monitoring :

- HPLC for tracking intermediates (retention time: ~8.2 min under C18 column, acetonitrile/water gradient) .

- FT-IR to confirm esterification (C=O stretch at ~1740 cm⁻¹) and hydroxyl group retention (broad peak ~3400 cm⁻¹) .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Q. Methodological Answer :

- X-ray crystallography : Use SHELX-97 for structure refinement. For example, a related pyridoxine derivative showed monoclinic symmetry (space group P2₁/c, unit cell dimensions: a=7.21 Å, b=12.45 Å, c=10.89 Å) . ORTEP-3 can visualize thermal ellipsoids to confirm molecular geometry .

- NMR :

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Methodological Answer :

- pH stability : Pyridine derivatives are prone to hydrolysis in alkaline conditions (pH > 9). For example, pyridoxine hydrochloride degrades rapidly at pH 8.5, forming 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol .

- Thermal stability : Thermogravimetric analysis (TGA) of related compounds shows decomposition above 200°C, with mass loss correlating to HCl release .

Recommended Storage : Dry, inert atmosphere at 4°C to prevent hygroscopic degradation .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Q. Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., 0.1–1 mol% DMAP), and reaction time (6–24 hrs) to identify optimal conditions .

- In-line monitoring : Use ReactIR to track esterification progress via carbonyl intermediate formation .

- Purification : Gradient column chromatography (hexane:ethyl acetate 4:1 to 1:1) reduces diethyl ester hydrolysis byproducts .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Q. Methodological Answer :

- Crystallographic validation : If NMR data conflicts (e.g., unexpected splitting of methyl signals), single-crystal X-ray diffraction can unambiguously assign the structure .

- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons (e.g., overlapping hydroxyl signals) with adjacent carbons .

- Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for similar pyridine dicarboxylates .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Q. Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., hydroxyl group with highest Fukui index) .

- Molecular docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. For example, a thiophene analog showed ΔG = -9.2 kcal/mol against EGFR .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro testing .

Advanced: What experimental designs are recommended for evaluating its potential as a kinase inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.